molecular formula C23H19ClN2S B2755238 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 315246-88-9

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B2755238
CAS No.: 315246-88-9
M. Wt: 390.93
InChI Key: LGSQNIUKBRXNLN-UHFFFAOYSA-N
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Description

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This is followed by the introduction of the chlorobenzylthio group and the phenyl group. Common reagents used in these reactions include chlorobenzyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler hydrocarbons or alcohols.

Scientific Research Applications

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives and chlorobenzylthio-substituted molecules. Examples include:

  • 3-((4-Chlorobenzyl)thio)-1H-1,2,4-triazole
  • 3-((4-Chlorobenzyl)thio)-1,3,4-thiadiazole

Uniqueness

What sets 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2S/c24-18-12-10-16(11-13-18)15-27-23-21(14-25)19-8-4-5-9-20(19)22(26-23)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSQNIUKBRXNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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